1-[({[4-Hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]piperidine-4-carboxamide
Description
1-[({[4-Hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]piperidine-4-carboxamide is a complex organic molecule featuring:
- Core structure: A thieno[2,3-d]pyrimidine scaffold, a bicyclic system combining thiophene and pyrimidine rings.
- Key substituents: A hydroxy group at position 4 of the pyrimidine ring. A propan-2-yl (isopropyl) group at position 6 of the thiophene ring. A sulfanyl acetyl linker connecting the thienopyrimidine core to a piperidine-4-carboxamide moiety.
Properties
IUPAC Name |
1-[2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S2/c1-10(2)13-7-12-17(25)20-14(21-18(12)27-13)8-26-9-15(23)22-5-3-11(4-6-22)16(19)24/h7,10-11H,3-6,8-9H2,1-2H3,(H2,19,24)(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWROUDFBNJPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[({[4-Hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thienopyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor under acidic or basic conditions.
Introduction of the Hydroxy and Isopropyl Groups: These functional groups can be introduced through selective alkylation and hydroxylation reactions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate compound.
Formation of the Sulfanyl and Acetyl Groups: These groups can be introduced through thiolation and acetylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-[({[4-Hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the acetyl group or to convert the thienopyrimidine core to a more saturated structure.
Substitution: The sulfanyl group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the sulfanyl group could yield a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It has potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[({[4-Hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations
Core Structure Influence: Thieno[2,3-d]pyrimidine derivatives (Target and ) exhibit enhanced π-π stacking and hydrogen-bonding capabilities compared to pyrimidine-only cores (e.g., ), making them potent in kinase inhibition . Thieno[3,2-d]pyrimidine isomers (as in ) show distinct electronic profiles due to altered thiophene-pyrimidine ring fusion, impacting target selectivity .
Substituent Effects: The 4-hydroxy group in the Target and facilitates hydrogen bonding with catalytic lysine residues in kinases, a feature absent in methyl or oxo-substituted analogs (e.g., ) . The piperidine-4-carboxamide moiety in the Target enhances solubility and membrane permeability compared to thiazole or phenoxyphenyl groups in and , respectively .
Linker Variations :
- The sulfanyl acetyl linker in the Target and allows conformational flexibility, critical for binding to deep hydrophobic pockets in enzymes. This contrasts with rigid oxadiazole linkers in , which may limit adaptability .
Biological Activity
The compound 1-[({[4-Hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]piperidine-4-carboxamide is a complex organic molecule notable for its potential biological activities. Its structure incorporates various functional groups, including a hydroxyl group, a sulfanyl group, and an acetamide moiety, all of which contribute to its pharmacological profile.
Structural Features
The compound's molecular formula is , with a molecular weight of 377.5 g/mol. The thieno[2,3-d]pyrimidine core is particularly significant due to its established biological activities in medicinal chemistry.
| Property | Details |
|---|---|
| Molecular Formula | C17H19N3O3S2 |
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | This compound |
Biological Activities
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit a variety of biological activities. Notably, compounds similar to this one have demonstrated:
- Antiviral Activity : Certain thieno[2,3-d]pyrimidine derivatives have shown effectiveness against viral infections.
- Anticancer Properties : These compounds are being explored for their potential in cancer therapy due to their ability to inhibit tumor cell proliferation.
- Antimicrobial Effects : Some derivatives have been noted for their antibacterial and antifungal properties.
Case Studies
- Antiplasmodial Activity : A study highlighted that thieno[2,3-d]pyrimidine derivatives exhibited moderate activity against Plasmodium falciparum, the causative agent of malaria. The IC50 values ranged from 1.46 to 5.74 μM, indicating significant potential for further development in antimalarial therapies .
- Cytotoxicity Assessment : In vitro studies demonstrated low to moderate cytotoxicity against human cell lines such as THP-1 and HEK-293, suggesting a favorable safety profile for these compounds .
- Mechanistic Insights : Research has shown that the inhibition of coenzyme A synthesis is a mechanism associated with the antiplasmodial activity of thieno[2,3-d]pyrimidines . This insight could guide the design of more effective derivatives.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies have revealed critical insights into how modifications to the thieno[2,3-d]pyrimidine scaffold can enhance biological activity:
| Modification | Effect on Activity |
|---|---|
| N-substitution at position 2 | Maintains inhibitory activity |
| Para-substitution on phenyl rings | Increased activity against P. falciparum |
| Introduction of lipophilic groups | Enhances solubility and bioavailability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
